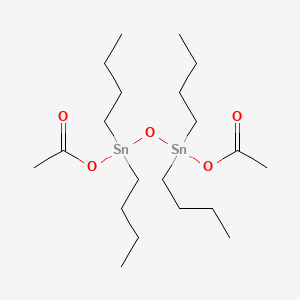

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Description

Historical Development and Discovery

The development of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is rooted in the broader history of organotin chemistry, which began with Edward Frankland's discovery of diethyltin diiodide in 1849. This pioneering work laid the foundation for organotin chemistry, which expanded significantly during the 20th century following the discovery of Grignard reagents that facilitated the formation of tin-carbon bonds.

The specific development of distannoxane compounds emerged as chemists explored the reactions and properties of organotin halides. Research into the hydrolysis of organotin halides revealed the formation of tin-oxygen-tin linkages, which became central to distannoxane chemistry. The synthesis methodology for compounds like this compound evolved from these investigations, with particular advances in understanding the reactivity of dibutyltin oxide with carboxylic acids and anhydrides.

The compound gained particular attention in the latter part of the 20th century due to its catalytic properties. By 2001, research publications were documenting its application in polycondensation reactions for synthesizing aliphatic polyesters, highlighting its importance in polymer chemistry. The historical trajectory of this compound thus reflects the evolution from fundamental organotin chemistry to specialized applications in synthesis and catalysis.

Classification within Organotin Chemistry

This compound belongs to the broader class of organotin compounds, which are defined as organometallic compounds containing at least one covalent bond between carbon and tin atoms. These compounds are typically represented by the general formula RnSnX4-n, where n ranges from 1 to 3, R represents an aryl or alkyl group, and X represents a functional group such as a halogen or carboxylate.

Within this classification system, this compound is specifically categorized as:

- A distannoxane - containing the Sn-O-Sn bridge that defines this subclass

- A tetraorganotin derivative - having four butyl groups (four carbon chains) attached to tin atoms

- A functionalized distannoxane - featuring acetoxy groups attached to the tin centers

The compound belongs to the tin(IV) oxidation state category, which is the most common and stable oxidation state for organotin compounds. The presence of four butyl groups (organic substituents) and acetoxy groups (functional groups) gives this compound its particular chemical properties and reactivity patterns that distinguish it within organotin chemistry.

Table 1. Classification of this compound within Organotin Chemistry

| Classification Level | Category | Key Features |

|---|---|---|

| Primary Class | Organotin Compound | Contains tin-carbon bonds |

| Oxidation State | Tin(IV) | Most stable and common for organotin compounds |

| Structural Motif | Distannoxane | Features the Sn-O-Sn linkage |

| Organic Substituents | Tetrabutyl | Four butyl groups attached to tin atoms |

| Functional Groups | Diacetoxy | Two acetoxy groups providing specific reactivity |

Nomenclature and Synonyms

The nomenclature of this compound follows the systematic naming conventions for organometallic compounds while incorporating the structural features of the distannoxane framework. The name components break down as follows:

- "1,3-Diacetoxy" - indicates the position and nature of the acetoxy groups

- "1,1,3,3-tetrabutyl" - describes the four butyl groups and their positions

- "distannoxane" - identifies the compound as containing two tin atoms bridged by an oxygen atom

This compound is known by numerous synonyms in the scientific literature and commercial contexts, reflecting different naming approaches and conventions. The primary Chemical Abstracts Service (CAS) registry numbers associated with this compound are 17068-56-3 and 5967-09-9.

Table 2. Synonyms of this compound

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate, which precisely describes the arrangement of atoms and functional groups in its structure.

Position in the Distannoxane Family

Distannoxanes constitute a significant family within organotin chemistry, characterized by the presence of the Sn-O-Sn linkage. The term "stannoxane" refers to this functional group in organotin chemistry with the connectivity Sn^IV^−O−Sn^IV^, where IV indicates the oxidation state of tin.

This compound occupies a central position in this family due to its well-defined structure and representative properties. The distannoxane motif is described as "ubiquitous in many of the structural types" within organotin chemistry, highlighting its importance as a foundational structural element.

The formation of distannoxanes typically occurs through hydrolysis of organotin halides. For instance, the reaction of dibutyltin dichloride with water can lead to the formation of distannoxane intermediates. These compounds can also form through the reaction of alkyltin halides with polymeric dialkyltin oxides to give functionally substituted distannoxanes.

Within the distannoxane family, compounds are differentiated by:

- The number and type of organic groups attached to tin (methyl, ethyl, butyl, phenyl, etc.)

- The functional groups present (halides, acetoxy, hydroxyl, etc.)

- The degree of oligomerization or polymerization

Table 3. Position of this compound within the Distannoxane Family

The reactivity pattern of this compound is characteristic of functionalized distannoxanes. The Sn-O-Sn bonds in simple organic derivatives can react with carboxylic acid esters to give unsymmetrical distannoxanes. This reactivity has been exploited in applications such as the catalysis of polycondensation reactions for synthesizing aliphatic polyesters and in the selective esterification of sucrose.

Research has shown that this compound demonstrates significant catalytic activity in various carbon-carbon bond-forming reactions, including Mukaiyama-aldol and Michael reactions, as well as allylation of aldehydes. These properties position it as a versatile member of the distannoxane family with particular utility in organic synthesis applications.

Properties

IUPAC Name |

[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHADLTXDDGZFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O5Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052263 | |

| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5967-09-9 | |

| Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Scheme and Conditions

| Preparation Method | Reactants | Conditions | Key Observations | Purification Method |

|---|---|---|---|---|

| Dibutyltin oxide + Acetic anhydride | Dibutyltin oxide, Acetic anhydride | Reflux, inert atmosphere, 1:1 molar ratio | Formation of 1,3-diacetoxy distannoxane confirmed by FT-IR and NMR | Recrystallization (hexane/ethyl acetate) |

| Dibutyltin oxide + Amides/Esters | Dibutyltin oxide, Amides or esters, trace water | Bulk reaction at ~180°C | Intermediate 1-acyloxy-3-alkylaminotetrabutyldistannoxane formed; hydrolysis leads to final product | NMR characterization, recrystallization |

Research Findings and Analytical Techniques

- NMR Spectroscopy: Multinuclear NMR (^1H, ^13C, ^119Sn) is essential for monitoring the formation and purity of the compound, providing detailed insights into the coordination environment of tin atoms and verifying acetoxy group incorporation.

- FT-IR Spectroscopy: Used to track the disappearance of hydroxyl groups and appearance of carbonyl stretches, indicating successful acetylation.

- Thermal Analysis: Melting point determination (53–58 °C) confirms the crystalline nature of the product and consistency across batches.

Summary Table of Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C20H42O5Sn2 | Confirmed by elemental analysis |

| Molecular Weight | ~599.97 g/mol | Calculated and experimentally consistent |

| Melting Point | 53–58 °C | Indicates purity and crystallinity |

| Appearance | White crystalline powder | Typical physical form post-purification |

| Key Functional Groups | Acetoxy and butyl groups | Confirmed by spectroscopic analysis |

Concluding Remarks on Preparation

The preparation of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane is reliably achieved via acetylation of dibutyltin oxide using acetic anhydride under reflux, with careful control of stoichiometry and reaction conditions to avoid side products. Alternative methods involving amides and esters offer mechanistic insights and potential for specialized synthetic routes, particularly in polymer chemistry contexts. Analytical techniques such as multinuclear NMR and FT-IR are indispensable for confirming product identity and purity.

Chemical Reactions Analysis

Acylation and Transesterification Reactions

DAT serves as an efficient acetyl transfer agent due to the labile Sn-O bonds. The acetoxy groups readily participate in nucleophilic substitutions, enabling:

-

Acylation of alcohols and amines : Transfer of acetate groups to nucleophiles (e.g., primary/secondary amines) via cleavage of Sn-O-Ac bonds, forming acetylated products and regenerating tin oxide intermediates .

-

Transesterification catalysis : In polymer chemistry, DAT facilitates ester exchange reactions in bulk or solution-phase polymerizations. For example, it catalyzes the synthesis of poly(β-D,L-butyrolactone) at 50–100°C, yielding syndiotactic polymers with inherent viscosities up to 24 dL/g .

Key Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Temperature | 50–100°C (optimal for polymerization) |

| Solvent | Chlorobenzene or bulk conditions |

| Molar Ratio (M:I) | ≤ 600:1 (monomer-to-initiator ratio) |

Polymerization Initiation

DAT acts as a bifunctional initiator for ring-opening polymerizations (ROP):

-

β-D,L-Butyrolactone polymerization : At 50°C, DAT initiates ROP, producing syndiotactic polyesters with up to 72% yield. Higher temperatures (100°C) reduce stereoselectivity but accelerate reaction rates .

-

Mechanism : Coordination of the lactone carbonyl to the tin center, followed by nucleophilic attack of the acetate group, propagates chain growth.

Comparison of DAT with Analogous Initiators

| Initiator | Reactivity (50°C) | Stereoselectivity | Optimal M:I Ratio |

|---|---|---|---|

| DAT | Moderate | High | 100:1 |

| 1,3-Dichlorotetrabutyldistannoxane | High | Low | 200:1 |

| Bu₂Sn(OMe)₂ | Low | Random | 500:1 |

Hydrolysis and Condensation Reactions

DAT undergoes hydrolysis under aqueous conditions, forming complex tin-oxo clusters:

-

Hydrolysis pathway : In the presence of water, DAT converts to ladder-like tetrastannoxane structures. For example, reaction with amides generates intermediate 1-acyloxy-3-alkylaminotetrabutyldistannoxane, which hydrolyzes to dimeric or tetrameric tin-oxo species .

-

Condensation with esters : Reaction with esters (e.g., methyl acetate) produces 1-acyloxy-3-alkoxytetrabutyldistannoxanes, which further hydrolyze to extended Sn-O frameworks .

Structural Evolution During Hydrolysis

| Stage | Species Formed | Characterization Method |

|---|---|---|

| Initial | DAT monomer | ¹H/¹¹⁹Sn NMR |

| Intermediate | 1-Acyloxy-3-alkylaminodistannoxane | Multinuclear NMR |

| Final | Ladder-like tetrastannoxane | X-ray crystallography (hypothetical) |

Reactivity with Biological Molecules

DAT interacts with biomolecules, though mechanisms remain understudied:

-

Protein binding : Preliminary studies suggest concentration-dependent interactions with cysteine-rich proteins via Sn-S coordination.

-

DNA interactions : Weak binding observed at neutral pH, potentially through phosphate group coordination.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane serves as a reagent in organic synthesis. It is particularly useful in forming carbon-tin bonds, which are essential for synthesizing complex organic molecules. This compound can facilitate reactions that produce organotin intermediates for further transformations.

Catalysis:

In polymer chemistry, this compound acts as a catalyst for the polymerization of lactones and other cyclic monomers. Its ability to initiate ring-opening polymerization makes it valuable in producing polyesters and other polymeric materials .

Comparison with Similar Compounds:

| Compound Name | Structure | Key Application |

|---|---|---|

| 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane | Structure | Used as a reagent in various organic reactions |

| 1,3-Divinyltetramethyldisiloxane | Structure | Acts as a silicone-based polymer precursor |

| 1,1,3,3-Tetramethyldisiloxane | Structure | Used in the synthesis of siloxane polymers |

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antifungal and antibacterial activities. It has been shown to effectively inhibit various microorganisms such as Escherichia coli and Staphylococcus aureus, making it a candidate for therapeutic applications against resistant strains .

Mechanism of Action:

The compound interacts with biological molecules like proteins and nucleic acids. Its tin atoms can form stable complexes with these biomolecules, potentially disrupting vital cellular functions and leading to antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Candida albicans | 100 µg/mL |

Industrial Applications

Polymer Production:

This compound is utilized as an additive in the production of coatings and plastics. Its catalytic properties enhance the performance characteristics of polymers by improving their thermal stability and mechanical strength .

Drug Development:

Ongoing research explores its potential in drug development. The unique reactivity of the acetoxy groups may allow for the synthesis of organotin-based pharmaceuticals with targeted biological activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various organotin compounds, this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics. This positions it as a promising candidate for developing new antimicrobial agents.

Case Study 2: Polymerization Initiator

A research project focused on synthesizing poly(lactone) materials using this compound as an initiator showed significant improvements in polymer yield and molecular weight compared to conventional initiators like tin octoate. The results indicate enhanced efficiency in producing high-performance polymers suitable for biomedical applications.

Mechanism of Action

The mechanism of action of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane involves its interaction with various molecular targets. The tin atoms in the compound can form bonds with different substrates, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

Key Trends and Research Findings

Catalytic Activity: The diacetoxy derivative (5967-09-9) exhibits high selectivity in esterification reactions due to the labile acetate groups, which facilitate transesterification . The dichloro analogue (10428-19-0) is preferred in poly(butylene succinate) synthesis, where its stronger Lewis acidity accelerates polycondensation . Mixed-substituent distannoxanes (e.g., Cl/OAc) exist in equilibrium with symmetric dimers, influencing catalytic behavior .

Physical Properties :

- Longer acyloxy chains (e.g., lauroyloxy) increase molecular weight and hydrophobicity, making such compounds suitable for polymer stabilization .

- Melting points correlate with symmetry and substituent bulk; dichloro derivatives (105–110°C) are solids, while diacetoxy analogues are liquids .

Toxicity and Environmental Impact :

- Shorter alkyl chains (e.g., methyl) may enhance volatility and bioavailability, increasing acute toxicity risks.

- Lauroyloxy derivatives persist in ecosystems due to their hydrophobic nature, raising concerns about bioaccumulation .

Biological Activity

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and industry. This article delves into its biological activity, exploring mechanisms of action, interactions with biological molecules, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 599.97 g/mol. The compound features two tin atoms coordinated with four butyl groups and two acetoxy groups, which significantly influence its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 599.97 g/mol |

| Appearance | White powder |

| Functional Groups | Acetoxy and Butyl |

The primary mechanism of action for this compound involves its ability to form stable complexes with various substrates. The tin atoms can coordinate with different ligands, facilitating chemical transformations that may have biological implications.

Interaction with Biological Molecules

Research indicates that this compound can interact with proteins and nucleic acids. Such interactions are influenced by concentration and environmental conditions (e.g., pH and temperature), potentially leading to therapeutic applications or toxicological risks associated with organotin compounds.

Antifungal and Antibacterial Properties

Studies have highlighted the potential antifungal and antibacterial properties of this compound. It has been utilized in research to evaluate its effectiveness against various pathogens:

- Antifungal Activity : The compound has shown promise in inhibiting fungal growth in laboratory settings.

- Antibacterial Activity : Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled study examining the antifungal properties of this compound against Candida albicans, researchers observed a significant reduction in fungal viability at concentrations above 50 µg/mL. The study concluded that the compound could serve as a potential antifungal agent.

Case Study 2: Antibacterial Applications

A separate investigation assessed the antibacterial effects on Escherichia coli. Results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by 75%, suggesting its potential role as an antibacterial agent in pharmaceutical formulations.

Table 2: Summary of Biological Activity Studies

| Study Type | Pathogen | Concentration (µg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antifungal | Candida albicans | >50 | Significant |

| Antibacterial | Escherichia coli | 100 | 75% |

Toxicological Considerations

Despite its promising biological activity, it is crucial to consider the toxicological aspects of organotin compounds. Research indicates that exposure to organotin compounds can lead to various health risks, necessitating careful evaluation during development for therapeutic applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane?

Methodological Answer:

Synthesis optimization requires careful control of stoichiometry, reaction time, and temperature. For distannoxane derivatives, a common approach involves transesterification or condensation reactions between tin alkoxides and carboxylic acids. For example, using dibutyltin acetate precursors with acetic anhydride under inert conditions can yield the target compound. Key steps include:

- Stoichiometric balance : Ensure a 1:1 molar ratio of tin precursors to acetylating agents to avoid side products like oligomeric tin species.

- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate mixtures) is critical due to hydrolytic sensitivity .

- Monitoring : Use FT-IR to track the disappearance of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) bands to confirm reaction completion .

Advanced: How can computational methods aid in understanding the catalytic mechanisms of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the compound’s reactivity in catalytic cycles, such as esterification or transesterification. Steps include:

- Geometry optimization : Use B3LYP/6-31G** to determine the lowest-energy conformation of the distannoxane dimer .

- Reaction pathway mapping : Identify transition states and intermediates for acetyl transfer reactions, focusing on Sn–O bond dissociation energies.

- Solvent effects : Apply continuum solvation models (e.g., SMD) to simulate polar aprotic solvents like toluene, which are commonly used in tin-mediated catalysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify butyl (δ 0.8–1.6 ppm) and acetate (δ 2.0–2.2 ppm) groups. The Sn–C coupling (²J ~50–70 Hz) in ¹¹⁹Sn NMR confirms the distannoxane framework .

- FT-IR : Detect Sn–O–Sn asymmetric stretching (~650 cm⁻¹) and ester C=O stretches (~1740 cm⁻¹) .

- Elemental analysis : Verify purity by matching experimental vs. theoretical C/H/Sn ratios (e.g., C: 40.08%, H: 7.06% for C₂₀H₄₂O₅Sn₂) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of distannoxanes?

Methodological Answer:

Contradictions often arise from differences in reaction conditions or impurities. A systematic approach includes:

- Controlled replication : Reproduce experiments using identical substrates, solvent systems (e.g., anhydrous toluene), and catalyst loading (typically 1–5 mol%).

- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions to isolate solvent or temperature effects .

- Impurity profiling : Use HPLC-MS to detect hydrolyzed byproducts (e.g., dibutyltin oxide) that may alter reactivity .

Basic: What are the stability protocols for handling this compound in air-sensitive reactions?

Methodological Answer:

- Storage : Keep under argon or nitrogen at –20°C to prevent hydrolysis.

- Handling : Use Schlenk lines or gloveboxes for transfers.

- Hydrolytic sensitivity : Avoid protic solvents (e.g., water, alcohols); use molecular sieves in reaction mixtures .

Advanced: How can reactor design improve the scalability of distannoxane-mediated reactions?

Methodological Answer:

- Continuous flow systems : Minimize exposure to moisture and oxygen, enhancing reproducibility for large-scale esterifications.

- Catalyst immobilization : Support distannoxanes on mesoporous silica to facilitate recycling and reduce tin leaching .

- Process simulation : Use Aspen Plus® to model heat transfer and optimize exothermic transesterification steps .

Basic: What safety precautions are critical when working with organotin compounds like this distannoxane?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of tin-containing aerosols.

- Waste disposal : Neutralize residues with aqueous KOH before disposal to hydrolyze toxic tin species .

Advanced: How does the Sn–O–Sn bond geometry influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- X-ray crystallography : Reveals a planar Sn₂O₃ core with bridging acetoxy groups. The Sn–O bond length (~2.05 Å) and O–Sn–O angle (~80°) correlate with Lewis acidity .

- DFT analysis : Electron-deficient tin centers (due to electron-withdrawing acetate groups) enhance electrophilic activation of substrates like esters .

- Comparative studies : Substitute acetate with lauroyloxy groups (see EINECS 222-931-3) to assess steric vs. electronic effects .

Basic: What are the thermodynamic stability indicators for this compound under storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.

- DSC : Monitor endothermic melting (56–58°C) to detect polymorphic changes .

- Hydrolysis tests : Expose to controlled humidity (e.g., 40% RH) and track Sn–O–Sn degradation via ¹¹⁹Sn NMR .

Advanced: How can machine learning models predict novel applications of this compound?

Methodological Answer:

- Data curation : Compile reaction datasets (e.g., catalytic yields, solvent systems) from literature.

- Feature selection : Input variables include solvent polarity, temperature, and substrate electronic parameters.

- Model training : Use random forest or gradient boosting to predict optimal conditions for untested reactions (e.g., amide bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.